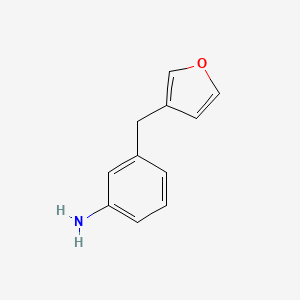

3-(Furan-3-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(furan-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NO/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-5,7-8H,6,12H2 |

InChI Key |

HOCSIJALASKSFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3 Furan 3 Ylmethyl Aniline and Its Derivatives

Direct Synthetic Approaches to the Core Structure

Direct methods for synthesizing the 3-(furan-3-ylmethyl)aniline scaffold often involve the formation of the crucial carbon-carbon or carbon-nitrogen bond connecting the furan (B31954) and aniline (B41778) moieties in a late-stage step. These approaches are valued for their efficiency and convergence.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been utilized for the synthesis of furan-substituted anilines. This reaction typically involves the coupling of a boronic acid or its ester with a halide in the presence of a palladium catalyst and a base.

For instance, the synthesis of 3-(furan-3-yl)aniline (B6241725) can be achieved by coupling 3-bromoaniline (B18343) with furan-3-ylboronic acid derivatives. This method has been reported to produce the desired product in moderate yields. Similarly, 3-(furan-2-yl)aniline (B27489) has been synthesized via the Suzuki-Miyaura coupling of 2-furylboronic acid with 3-bromoaniline, demonstrating the versatility of this approach for accessing different isomers. The general applicability of palladium-catalyzed cross-coupling extends to the synthesis of various arylethylamines, highlighting its importance in constructing molecules with an aryl-alkylamine framework. organic-chemistry.org

The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity and selectivity of the palladium catalyst. nih.gov Research has shown that a variety of palladium catalysts and ligands can be employed for the synthesis of biaryl and heterobiaryl compounds through Suzuki-Miyaura cross-coupling reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Furan-Substituted Anilines

| Furan Derivative | Aniline Derivative | Catalyst System | Yield | Reference |

| Furan-3-ylboronic acid | 3-Bromoaniline | Not specified | 32% | |

| 2-Furylboronic acid | 3-Bromoaniline | Palladium catalyst | Up to 98% |

Reductive Amination Protocols for 3-Furylamines

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. sctunisie.org This two-step process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com This method is particularly useful for producing primary amines selectively from the reduction of oximes. sctunisie.org

In the context of 3-furylamines, reductive amination of a suitable furan-containing aldehyde or ketone with an appropriate amine source can provide a direct route to the target molecule. For example, furfural (B47365), a biomass-derived aldehyde, can be converted to furfurylamine (B118560) through reductive amination. sctunisie.orgresearchgate.netrsc.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com

The reaction conditions, such as the choice of catalyst, solvent, and temperature, can significantly impact the yield and selectivity of the desired amine. For instance, the reductive amination of furfural to furfurylamine has been achieved with high selectivity using a Rh/Al2O3 catalyst in an aqueous solution of ammonia (B1221849). researchgate.netrsc.org Another study reported the use of a Raney Ni catalyst for the same transformation, with reaction parameters like hydrogen pressure and the molar ratio of substrate to ammonia being critical for achieving high selectivity. sandermanpub.net

Table 2: Reductive Amination of Furfural to Furfurylamine

| Catalyst | Reducing Agent | Amine Source | Temperature (°C) | Selectivity for Furfurylamine | Reference |

| Rh/Al2O3 | Molecular Hydrogen | Aqueous Ammonia | 80 | ~92% | researchgate.netrsc.org |

| Raney Ni | Molecular Hydrogen | Ammonia | 130 | 96.3% | sandermanpub.net |

Strategic Syntheses from Precursors and Building Blocks

This category encompasses multi-step synthetic routes where the furan and aniline rings are constructed or modified from acyclic or simpler cyclic precursors. These strategies offer flexibility in introducing various substituents onto the core structure.

Cyclization Reactions to Form Furan-Substituted Amines

The construction of the furan ring is a key step in many synthetic routes. The Paal-Knorr synthesis is a classic and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.org This method's versatility allows for the synthesis of a wide range of furan derivatives. wikipedia.org

More contemporary methods involve the cyclization of acyclic precursors. For example, polysubstituted furans can be synthesized from N-tosylpropargyl amines and 1,3-dicarbonyl compounds through a gold(III)-catalyzed propargylic substitution followed by cycloisomerization. mdpi.com Another approach involves the acid-catalyzed cyclization of enaminones, formed from the Michael addition of amines to keto alkynols, to yield 3-furylamines. researchgate.net This methodology is flexible and allows for modifications at the 5-position of the furan ring. researchgate.netpublish.csiro.au

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of furans from readily available starting materials like heteroatom-substituted propargylic alcohols. organic-chemistry.org

Functional Group Interconversions on Substituted Furan and Aniline Rings

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. ias.ac.in This approach is particularly useful when a desired functional group cannot be introduced directly or when it is incompatible with preceding reaction conditions. ias.ac.in

In the synthesis of this compound, FGI can be applied to both the furan and aniline rings. For example, a nitro group on the aniline ring can be reduced to an amine, or a carboxylic acid group on the furan ring can be converted to other functionalities. ias.ac.in While functionalization at the 2- and 5-positions of the furan ring is generally straightforward, modifications at the 3- and 4-positions can be more challenging. researchgate.net

The ability to perform FGI allows for the synthesis of a diverse range of derivatives from a common intermediate. For instance, a protected amine on the aniline ring can be deprotected in a final step, or a substituent on the furan ring can be modified to tune the electronic or steric properties of the molecule.

Michael Addition Strategies for 3-Furylamines

The Michael addition, or 1,4-conjugate addition, is a valuable reaction for forming carbon-carbon or carbon-heteroatom bonds. This strategy has been successfully employed in the synthesis of 3-furylamines. researchgate.netpublish.csiro.au

A general and efficient method involves the Michael addition of various amines to acyclic keto alkynol precursors. researchgate.netpublish.csiro.au The resulting enaminone intermediates can then undergo acid-catalyzed cyclization to afford the desired 3-furylamine derivatives. researchgate.net This approach offers a flexible route to a variety of 5-substituted 3-furylamines. publish.csiro.au The reaction of aniline with a protected keto alkynol via Michael addition has been shown to lead to the successful formation of an N-(furan-3-yl)aniline derivative, although the free amine was found to be unstable. researchgate.net

Sonogashira Coupling for Ethynyl-Substituted Analogues

The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly valuable in the synthesis of ethynyl-substituted analogues of this compound, which are precursors to a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is common. beilstein-journals.orgmdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product.

Recent advancements have focused on developing more efficient and environmentally benign Sonogashira coupling protocols. These include the use of copper-free conditions to avoid the formation of homocoupled alkyne byproducts. researchgate.net Additionally, research has explored various palladium catalysts and ligands to improve reaction rates and functional group tolerance, even at low catalyst loadings. organic-chemistry.org

A key challenge in the Sonogashira coupling involving furan derivatives is the potential for side reactions, such as the decomposition of the furan ring under harsh conditions. Therefore, optimizing reaction parameters like temperature and reaction time is essential.

Table 1: Key Parameters in Sonogashira Coupling

| Parameter | Description | Typical Conditions |

| Palladium Catalyst | The primary catalyst for the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(PPh₃)₂Cl₂] mdpi.com |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide intermediate. | CuI mdpi.comresearchgate.net |

| Base | Neutralizes the hydrogen halide formed during the reaction. | Amines (e.g., triethylamine, diisopropylamine) organic-chemistry.orgmdpi.com |

| Solvent | Provides the medium for the reaction. | DMF, THF, acetonitrile (B52724) researchgate.net |

| Aryl/Vinyl Halide | The electrophilic coupling partner. | Aryl iodides, bromides, or chlorides mdpi.comresearchgate.net |

| Terminal Alkyne | The nucleophilic coupling partner. | Phenylacetylene, propargyl alcohol, etc. beilstein-journals.org |

Advanced Synthetic Techniques and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the development of advanced synthetic techniques that are both efficient and scalable. Key areas of focus include the optimization of catalytic systems and the implementation of continuous flow methodologies.

The efficiency of synthetic routes to this compound heavily relies on the chosen catalytic system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. In these reactions, a palladium catalyst, often in the form of Pd(OAc)₂ or Pd(PPh₃)₄, facilitates the coupling of an organoboron compound (e.g., furan-3-ylboronic acid) with an aryl halide (e.g., 3-bromoaniline).

The choice of ligand associated with the palladium center is critical in determining the catalyst's activity and stability. Bidentate phosphine ligands, for example, can enhance the efficiency of the catalytic cycle. The reaction conditions, including the base (e.g., K₂CO₃, NaHCO₃) and solvent (e.g., DMF, THF), also play a significant role in optimizing the yield and purity of the product.

For the synthesis of related furan-containing amines, other catalytic systems have been explored. For instance, nickel and cobalt-based catalysts have shown high efficacy in the reductive amination of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These non-noble metal catalysts offer a cost-effective alternative to palladium. For example, a Ni/SBA-15 catalyst demonstrated a high yield in the reductive amination of HMF. mdpi.com Similarly, silica-supported cobalt nanoparticle catalysts have achieved high yields under relatively mild conditions. mdpi.com Copper-based catalysts are also utilized, particularly for their preference in hydrogenating C=N bonds over C=C bonds in reductive amination processes. mdpi.com

Table 2: Comparison of Catalytic Systems for Furan-Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium-based | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | High yields, good functional group tolerance |

| Nickel-based | Reductive Amination | Furan aldehydes, ammonia | Cost-effective, high selectivity mdpi.com |

| Cobalt-based | Reductive Amination | Furan aldehydes, ammonia | High yields under mild conditions mdpi.com |

| Copper-based | Reductive Amination | Furan aldehydes, amines | Favors C=N hydrogenation, low cost mdpi.com |

| Iridium-based | Reductive Amination | Furan aldehydes, aniline | Bifunctional catalysis at room temperature mdpi.com |

Continuous flow synthesis has emerged as a powerful technology for the manufacturing of chemical compounds, offering several advantages over traditional batch processing. nih.gov These benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. nih.gov

In the context of synthesizing this compound and its derivatives, continuous flow reactors can significantly improve the efficiency of catalytic coupling reactions. For instance, patent literature highlights the use of continuous flow systems for Pd-catalyzed couplings, which can lead to a reduction in catalyst loading. This is a crucial factor for scalability, as it lowers production costs and simplifies purification.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor enables fine-tuning of the reaction to maximize yield and minimize byproduct formation. This level of control is often difficult to achieve in large-scale batch reactors. While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are broadly applicable to the types of reactions used in its synthesis, such as cross-coupling and amination reactions. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Furan 3 Ylmethyl Aniline and Its Analogues

Electrophilic and Nucleophilic Reaction Pathways

The presence of two distinct aromatic rings in 3-(Furan-3-ylmethyl)aniline allows for a range of electrophilic substitution reactions. The furan (B31954) ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack on furan occurs preferentially at the C2 and C5 positions (alpha to the oxygen), as the carbocation intermediates formed by attack at these positions are better stabilized by resonance, involving the oxygen's lone pair, compared to attack at the C3 or C4 positions. pearson.comquora.comstudy.com Therefore, for this compound, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions of the furan ring. Common electrophilic aromatic substitutions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which can often be carried out under milder conditions than those required for benzene. pearson.compharmaguideline.com

The aniline (B41778) ring is also activated towards electrophilic aromatic substitution. The amino group is a strong activating group and is ortho, para-directing. This means that electrophiles will preferentially attack the positions ortho and para to the amino group. In the case of this compound, the C2, C4, and C6 positions of the aniline ring are activated. The furan-3-ylmethyl substituent at the C3 position will exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

Nucleophilic aromatic substitution, in contrast, generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. tib.eu Neither the furan nor the aniline ring in this compound is inherently activated for this type of reaction. However, transformation of the aniline's amino group into a diazonium salt can make the ring susceptible to nucleophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Activating/Deactivating Group | Directing Influence | Predicted Positions of Attack |

|---|---|---|---|

| Furan | Oxygen heteroatom | Activating | C2, C5 |

| Aniline | Amino group (-NH₂) | Activating | C2, C4, C6 (ortho/para) |

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. This nucleophilicity is central to its reactivity in amidation and alkylation reactions.

Amidation: The aniline nitrogen can readily react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction is a standard transformation in organic synthesis. Enzymatic methods have also been developed for the amidation of anilines, offering a green and efficient alternative. For instance, lipase-mediated amidation of anilines with 1,3-diketones can proceed via C-C bond cleavage to yield amides under mild conditions. mdpi.com

Alkylation: The aniline nitrogen can be alkylated by various alkylating agents. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled methods often involve reductive amination. Catalytic C-H alkylation of anilines with alkenes provides a more atom-economical approach. For example, catalysts like H₂O·B(C₆F₅)₃ have been shown to be highly selective for the para-C-alkylation of anilines over N-alkylation. le.ac.uk Nucleophilic substitution reactions where aniline acts as the nucleophile are also common. rsc.orgrsc.org

Oxidative Transformations of the Furan Moiety

The electron-rich nature of the furan ring makes it susceptible to oxidation. chemrxiv.orgresearchgate.net Oxidative reactions can lead to ring-opening or rearrangement products, which are valuable synthetic intermediates. organicreactions.org Oxidative cleavage of furans can produce 1,4-dicarbonyl compounds. organicreactions.org

A key oxidative transformation is the Achmatowicz reaction , where a furfuryl alcohol is oxidized to a dihydropyran derivative. wikipedia.orgnih.gov The analogous reaction involving furfuryl amines is known as the aza-Achmatowicz reaction . organicreactions.orgnih.govallaboutchemistry.net In this reaction, the oxidation of the furan ring, often with an oxidizing agent like m-CPBA or NBS, followed by an intramolecular cyclization involving the nitrogen nucleophile, leads to the formation of functionalized piperidines. nih.govnih.gov Given the structure of this compound, if the benzylic carbon were hydroxylated or if the aniline nitrogen were to participate in an intermolecular reaction with an oxidized furan, similar transformations could be envisioned.

Reductive Transformations of the Aniline Group and Other Functional Groups

While the furan ring can be hydrogenated to tetrahydrofuran, this often requires conditions that can also reduce the aniline ring. The reduction of the aniline moiety typically involves the hydrogenation of the benzene ring to a cyclohexylamine (B46788) derivative. This usually requires high pressure and temperature and a suitable catalyst, such as rhodium or ruthenium.

Alternatively, the amino group can be modified to influence other reductions. For example, reductive amination processes are well-documented for the synthesis of N-(furylmethyl)aniline derivatives from furfural (B47365) and aniline. mdpi.comresearchgate.net These reactions typically involve the formation of an imine intermediate, followed by hydrogenation. While this describes the synthesis of related compounds, it also provides insight into the conditions under which the furan ring and the C-N bond are stable.

Rearrangement Reactions and Cycloaddition Chemistry

Furan derivatives are precursors for a variety of powerful rearrangement reactions that convert the five-membered heterocycle into other valuable carbocyclic or heterocyclic structures.

Achmatowicz Rearrangement: As mentioned in section 3.2, the aza-Achmatowicz rearrangement is a significant oxidative rearrangement of furanylamines to produce hydropyridones. allaboutchemistry.net This reaction is a valuable tool for synthesizing nitrogen-containing heterocycles. allaboutchemistry.netpolishtechnicalreview.com The process involves the oxidation of the furan ring to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges in an acidic medium to yield the hydropyridone product. wikipedia.orgallaboutchemistry.net

Piancatelli Rearrangement: This is an acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govorgsyn.org The mechanism involves the formation of a carbocation, which is then attacked by a nucleophile (like water), leading to a ring-opening and a subsequent 4π-electrocyclization. nih.govacs.org The aza-Piancatelli rearrangement is a variation where an amine, such as aniline, acts as the nucleophile. nih.govacs.org This reaction provides a direct route to 4-aminocyclopentenone derivatives. The reaction is typically catalyzed by Lewis acids like Dy(OTf)₃ or Sc(OTf)₃ and proceeds via a cascade mechanism initiated by the nucleophilic attack of the aniline on a furanoxonium ion intermediate. nih.govacs.orgnih.gov

Table 2: Key Furan Rearrangement Reactions

| Rearrangement | Starting Material Type | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Aza-Achmatowicz | Furanylamine | Oxidizing agent (e.g., NBS, m-CPBA), Acid | Hydropyridone |

| Aza-Piancatelli | 2-Furylcarbinol + Amine | Lewis or Brønsted Acid (e.g., Dy(OTf)₃, Sc(OTf)₃) | 4-Aminocyclopentenone |

Diels-Alder Reactions Involving Furan Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for constructing six-membered rings with high stereocontrol. rsc.org Furan and its derivatives can act as the diene component in these reactions, though their aromatic character results in lower reactivity compared to more conventional dienes like cyclopentadiene. rsc.orgrsc.org The reaction involving furan is often reversible, with the facility of the retro-Diels-Alder reaction posing a significant challenge. rsc.orgresearchgate.net

The reactivity and selectivity of Diels-Alder reactions with furan derivatives are highly dependent on the nature and position of substituents on the furan ring. rsc.orgrsc.org Computational and experimental studies have shown that electron-donating groups on the furan ring generally increase the reactivity of the diene, while electron-withdrawing groups decrease it. rsc.orgrsc.org This is consistent with the frontier molecular orbital theory, where electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com

For a molecule like this compound, the 3-methylbenzyl group is expected to act as a weak electron-donating group, thereby activating the furan ring towards cycloaddition. Studies on 3-substituted furans have explored this effect. For instance, research on the reactions of boron-substituted furans with N-phenylmaleimide and maleic anhydride (B1165640) has shown that substituents at the C-3 position can lead to excellent yields of the Diels-Alder adducts. nih.govacs.org Specifically, potassium 3-furanyltrifluoroborate reacts efficiently at room temperature. nih.govacs.org

The stereoselectivity of the Diels-Alder reaction with furans, leading to either endo or exo adducts, is also influenced by substituents and reaction conditions. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically the thermodynamically more stable isomer. The reversibility of the furan Diels-Alder reaction can lead to isomerization from the endo to the exo adduct over time or at higher temperatures. rsc.org In the case of 3-boryl furans reacting with maleic anhydride, the exo cycloadduct was formed exclusively with excellent yields. acs.org

The choice of dienophile is also critical. Highly active dienophiles can react with furans under non-catalytic conditions, whereas less reactive ones may require catalysis by Lewis acids to proceed efficiently. mdpi.com Maleimides and maleic anhydride are common dienophiles used in these reactions. rsc.orgrsc.orgresearchgate.netrsc.org

Table 1: Examples of Diels-Alder Reactions with Substituted Furans

| Furan Derivative | Dienophile | Product Stereoselectivity | Reference |

|---|---|---|---|

| 2-Methylfuran | Various Alkenes | Not specified | acs.org |

| Furfural | Maleimides | Not specified, successful in aqueous media | rsc.org |

| Potassium 3-furanyltrifluoroborate | Maleic Anhydride | exo | acs.org |

| Potassium 3-furanyltrifluoroborate | N-Phenylmaleimide | Variable endo/exo | nih.gov |

| Furan | Maleimide | Primarily endo | rsc.org |

Metal-Catalyzed Transformations Involving this compound Scaffolds

The this compound scaffold possesses multiple sites susceptible to metal-catalyzed transformations, including the C-H bonds of both the furan and aniline rings, and the amino group on the aniline moiety. Transition metal catalysis offers powerful methods for the functionalization of such heterocyclic and aromatic systems. researchgate.netnih.govbath.ac.uk

C-H Functionalization:

Direct C-H bond functionalization has emerged as a highly efficient strategy in organic synthesis. bath.ac.uk For the this compound scaffold, several potential C-H activation reactions can be envisioned.

Furan Ring Functionalization: The furan ring can undergo direct C-H activation. For example, nickel-catalyzed C5-H alkylation and alkenylation of furan-2-carboxaldehydes have been demonstrated, utilizing an imine directing group. nih.gov While the subject molecule is substituted at the 3-position, similar principles could potentially be applied to activate the C2 or C5 positions, possibly directed by a suitable functional group.

Aniline Ring Functionalization: The aniline part of the molecule is also a prime candidate for C-H functionalization. The amino group can act as a directing group to achieve ortho-selective functionalization. bath.ac.uk However, meta-selective C-H functionalization, which is traditionally more challenging, has also been achieved using specialized directing groups or palladium/norbornene cooperative catalysis. nih.gov Such strategies could be employed to introduce substituents at specific positions on the aniline ring of the scaffold. Transition metal-catalyzed C-H amination is another relevant transformation, where reagents like anthranils can be used to introduce new amine functionalities. rsc.org

Cross-Coupling Reactions:

Though the parent this compound does not possess a leaving group for standard cross-coupling, its derivatives could be readily employed in such reactions. For instance, halogenated or borylated analogues of the scaffold could participate in a variety of metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: If the furan or aniline ring were functionalized with a halide, it could undergo palladium- or nickel-catalyzed Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation has been reported, highlighting the potential for using even less reactive halides. beilstein-journals.org

Other Cross-Coupling Reactions: Other well-established cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, could also be applied to suitably functionalized derivatives of the this compound scaffold to build molecular complexity.

The interplay between the furan and aniline moieties could lead to complex and potentially novel reactivity. The specific choice of catalyst, ligands, and reaction conditions would be crucial in controlling the selectivity of these transformations. hud.ac.ukresearchgate.net

Table 2: Potential Metal-Catalyzed Reactions on Furan and Aniline Scaffolds

| Reaction Type | Ring System | Catalyst/Metal | Potential Outcome on Scaffold | Reference |

|---|---|---|---|---|

| C-H Alkylation | Furan | Nickel | Alkylation at C2 or C5 of the furan ring | nih.gov |

| meta-C-H Chlorination | Aniline | Palladium | Chlorination at the meta-position of the aniline ring | nih.gov |

| C-F Bond Activation/Coupling | Benzofuran | Nickel | Arylation of a fluorinated furan ring | beilstein-journals.org |

| C-H Amination | General Aromatics | Transition Metals | Introduction of a new amino group | rsc.org |

| Intramolecular O-vinylation | Acyclic Precursors | Copper | Synthesis of the furan ring itself | hud.ac.uk |

Systematic Derivatization Strategies and Analogue Synthesis for Advanced Chemical Research

Modification at the Aniline (B41778) Nitrogen for N-Substituted Analogues

The primary amino group on the aniline ring is a key site for chemical modification. Its nucleophilicity allows for a range of reactions to introduce various substituents, thereby modulating the compound's properties. A common and crucial strategy is the protection of the amino group, typically through acetylation. This is often a necessary step to control the high reactivity of the aniline ring in subsequent electrophilic substitution reactions. allen.inyoutube.com

Treating 3-(Furan-3-ylmethyl)aniline with acetic anhydride (B1165640) yields the corresponding acetamide. This transformation is significant for several reasons:

Reactivity Moderation : The lone pair of electrons on the nitrogen atom in the amide is delocalized by resonance with the adjacent carbonyl group. libretexts.org This reduces the powerful activating effect of the amino group on the phenyl ring, preventing unwanted side reactions like polysubstitution during electrophilic aromatic substitution. youtube.comlibretexts.org

Basicity Reduction : The resulting N-acetyl group is less basic than the original amino group, preventing the formation of complexes with Lewis acids used in reactions like Friedel-Crafts acylation. libretexts.org

Directing Group : The amido group remains an ortho-, para-directing group for electrophilic substitutions on the phenyl ring. libretexts.org

Once the desired modifications on the aromatic rings are complete, the N-acetyl group can be easily hydrolyzed back to the primary amine using aqueous acid or base, restoring the original functionality. youtube.comlibretexts.org Beyond simple protection, the aniline nitrogen can be a handle for introducing diverse functionalities. For example, condensation reactions with various substituted thioureas can be employed to synthesize thiocarbamide derivatives. gsconlinepress.com

| Reaction Type | Reagent(s) | Product Type | Purpose/Advantage |

|---|---|---|---|

| Acetylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-3-(furan-3-ylmethyl)aniline | Protection of amine, moderation of ring activation libretexts.org |

| Thiocarbamide Formation | Substituted Isothiocyanates (R-NCS) | N-substituted-N'-(3-(furan-3-ylmethyl)phenyl)thiourea | Introduction of thiourea (B124793) moiety for diverse applications gsconlinepress.com |

| Alkylation | Alkyl Halides (R-X) | N-alkyl-3-(furan-3-ylmethyl)aniline | Introduction of alkyl groups |

| Diazotization | Nitrous Acid (HNO₂) | Arenediazonium salt | Intermediate for Sandmeyer and coupling reactions libretexts.org |

Functionalization and Substitution Patterns on the Furan (B31954) Ring

The furan ring is an electron-rich heterocycle, making it significantly more reactive towards electrophilic substitution than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity allows for functionalization under mild conditions. pearson.com The substitution pattern is predominantly directed to the C2 and C5 positions (alpha to the oxygen atom).

This regioselectivity is governed by the stability of the carbocation intermediate (sigma complex) formed during the reaction. When an electrophile attacks at the C2 position, the positive charge is delocalized over three resonance structures, including a stable structure where the oxygen atom's lone pair participates in stabilizing the charge. pearson.comchemicalbook.com In contrast, attack at the C3 position results in an intermediate with only two resonance structures, offering less stabilization. pearson.comchemicalbook.com

Common electrophilic substitution reactions applicable to the furan moiety in this compound include:

Halogenation : Furan reacts readily with halogens. For instance, bromination with bromine in a suitable solvent typically yields the 2-bromofuran (B1272941) derivative. pearson.com Due to the high reactivity, harsh conditions can lead to ring destruction. youtube.com

Nitration : Standard nitrating conditions (a mixture of nitric and sulfuric acids) are too harsh for the sensitive furan ring. Milder reagents, such as acetyl nitrate, are used to achieve nitration, typically at the 2-position. youtube.com

Sulfonation : Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group at the C2 position. youtube.com

Friedel-Crafts Reactions : Acylation can be performed using mild Lewis acids to avoid polymerization or ring-opening. The reaction introduces an acyl group, usually at the C2 position.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |

|---|---|---|---|

| C2 / C5 | 3 | Higher | Major pearson.comchemicalbook.com |

| C3 / C4 | 2 | Lower | Minor pearson.comchemicalbook.com |

Positional and Electronic Modifications of the Phenyl Ring

The aniline portion of the molecule dictates the strategy for modifying the phenyl ring. The amino group (-NH₂) is a powerful electron-donating group, which strongly activates the benzene ring towards electrophilic aromatic substitution. allen.in This activation increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. allen.inlibretexts.org

However, this high reactivity presents challenges:

Polysubstitution : The ring is so activated that reactions like bromination with bromine water proceed uncontrollably to give the 2,4,6-tribromo product. It is often difficult to stop the reaction at the monosubstituted stage. libretexts.org

Oxidation : Strong oxidizing agents, such as those used in nitration (concentrated HNO₃/H₂SO₄), can lead to the oxidation of the aniline ring and the formation of undesired byproducts. allen.in

Formation of Meta Product : Under the highly acidic conditions of nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to a significant amount of the meta-substituted product alongside the expected ortho and para isomers. allen.inchemistrysteps.com

To overcome these issues, the reactivity of the amino group is typically moderated by converting it into an amide, as discussed in section 4.1. The resulting N-acetylaniline derivative is still an ortho-, para-director but is less activating, allowing for controlled, monosubstitution. For example, bromination of the acetanilide (B955) derivative yields the para-bromo product selectively. Subsequent hydrolysis removes the acetyl group to reveal the amine, yielding a cleanly substituted aniline. youtube.comlibretexts.org

| Functional Group | Reaction Condition | Directing Effect | Outcome/Challenge |

|---|---|---|---|

| -NH₂ (Amino) | Br₂/H₂O | ortho, para | Uncontrolled polysubstitution (2,4,6-tribromo product) libretexts.org |

| -NH₂ (Amino) | Conc. HNO₃/H₂SO₄ | ortho, para, meta | Mixture of isomers due to -NH₃⁺ formation (meta-directing) and ring oxidation allen.inchemistrysteps.com |

| -NHCOCH₃ (Amido) | Br₂/CH₃COOH | ortho, para | Controlled monosubstitution, major product is para-bromo derivative youtube.com |

| -NHCOCH₃ (Amido) | Conc. HNO₃/H₂SO₄ | ortho, para | Controlled nitration, yielding the para-nitro product as the major isomer |

Synthesis of Bridged and Polycyclic Architectures Utilizing the Compound Scaffold

The this compound scaffold is not only a substrate for simple functionalization but also a valuable starting material for the construction of complex, multi-ring systems. The inherent reactivity of both the furan and aniline moieties can be harnessed in cascade reactions and cycloadditions to build bridged and polycyclic architectures.

One of the most powerful reactions involving the furan ring is the Diels-Alder [4+2] cycloaddition. The furan can act as the diene component, reacting with various dienophiles. These reactions can be a gateway to forming new aromatic systems, a process sometimes referred to as furan-to-aromatics (F2A) conversion. researchgate.net For instance, reaction with dienophiles followed by a subsequent aromatization step can yield highly substituted benzene derivatives.

More intricate strategies can involve intramolecular reactions. If a suitable reactive partner is tethered to the aniline nitrogen or the phenyl ring, an intramolecular cyclization could lead to novel heterocyclic systems. For example, cascade reactions involving an initial Piancatelli rearrangement of a related furylcarbinol with an aniline derivative can produce valuable aminocyclopentenones, which are themselves versatile intermediates for further synthesis. researchgate.net Such cascade processes, which form multiple bonds in a single operation, are highly efficient for rapidly building molecular complexity, enabling access to diverse bicyclic and polycyclic frameworks. researchgate.netresearchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical studies provide insights that complement and help interpret experimental data.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like 3-(Furan-3-ylmethyl)aniline, which has a rotatable bond between the furan (B31954) and aniline (B41778) moieties, conformational analysis is performed. This involves exploring the potential energy surface to identify various stable conformers (local energy minima) and the transition states that separate them. Such analysis would reveal the preferred spatial orientation of the furan and aniline rings relative to each other.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP))

Once the optimized geometry is obtained, its electronic structure can be analyzed.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. For furan-aniline systems, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the furan ring, indicating these as primary sites for electrophilic interaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) can be performed. These calculated spectra are then compared with experimentally obtained data to confirm the molecular structure and aid in the assignment of spectral bands. For instance, theoretical studies on aniline derivatives often show good agreement between calculated and experimental spectroscopic results. bohrium.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies and reaction pathways, providing insights into reaction feasibility and selectivity. For example, DFT calculations have been used to study the mechanism of indole (B1671886) formation from aniline and the isomerization of alkynyl epoxides to furans. maxapress.comjlu.edu.cn Similar methods could be applied to understand the reactivity of this compound in various chemical transformations.

Nonlinear Optical (NLO) Property Investigations

Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, are investigated for their NLO properties. Computational methods are used to calculate key NLO parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations help in screening molecules for potential applications in optoelectronic technologies. The combination of an electron-donating aniline group and a furan ring suggests that this compound could be a candidate for NLO studies, although specific theoretical investigations on its NLO properties are not currently available in the literature. Studies on other furan-based crystals and aniline derivatives have shown their potential for NLO applications. bohrium.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

In organic synthesis, molecules containing both furan (B31954) and aniline (B41778) motifs are recognized as valuable building blocks. The aniline portion provides a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution, C-N coupling reactions, and diazotization, enabling the introduction of diverse functionalities. The furan ring, an electron-rich heterocycle, can participate in various reactions such as electrophilic aromatic substitution, Diels-Alder reactions, and metal-catalyzed cross-coupling reactions.

The compound 3-(Furan-3-ylmethyl)aniline, by combining these two reactive components, presents a bifunctional platform for constructing complex molecular architectures. The amino group on the aniline ring can be readily acylated, alkylated, or used as a directing group for substitutions on the phenyl ring. The furan moiety can be further functionalized or serve as a precursor to other cyclic or acyclic systems through ring-opening reactions. Despite this potential, specific examples of this compound being employed as a starting material in the total synthesis of complex natural products or pharmaceuticals are not prominently documented in current chemical literature.

Development of Novel Heterocyclic Scaffolds and Ring Systems

The structure of this compound is inherently suited for the synthesis of new, more complex heterocyclic systems. Intramolecular cyclization reactions could potentially be designed to create fused ring systems incorporating both the furan and aniline components. For instance, functionalization of the methylene (B1212753) bridge or the aniline nitrogen, followed by a cyclization reaction onto the furan or phenyl ring, could lead to novel polycyclic scaffolds.

Multi-component reactions (MCRs) are another powerful tool in modern synthetic chemistry for the efficient construction of complex molecules, often leading to novel heterocyclic libraries. beilstein-journals.orgnih.gov While methods exist for the synthesis of substituted meta-hetarylanilines from heterocyclic 1,3-diketones and various amines, specific studies detailing the use of this compound as the amine component in such reactions to generate new ring systems are not readily found. The development of synthetic protocols that utilize this compound could provide access to unexplored areas of chemical space.

Precursors for Organic Electronic Materials

Conducting polymers, particularly those based on polyaniline (PANI), are a cornerstone of organic electronics. nih.gov The electrical properties of PANI can be tuned by substituting the aniline monomer. nih.govrsc.org Similarly, polymers containing furan units have been investigated for their potential in organic solar cells and other electronic devices, as furan is a renewable resource with favorable electronic properties. ntu.edu.sglbl.gov

The polymerization of this compound, either through oxidative coupling of the aniline units or through other polymerization methods involving the furan ring, could yield novel conductive polymers. Such a polymer would feature a unique combination of the polyaniline backbone with pendant furan moieties, which could influence the material's solubility, morphology, and electronic characteristics. nih.gov However, specific research on the synthesis and characterization of poly(this compound) and its properties as an organic electronic material has not been identified in the reviewed literature.

Table 1: Comparison of Properties of Related Conducting Polymers

| Polymer | Monomer | Typical Conductivity (S/cm) | Key Features |

|---|---|---|---|

| Polyaniline (PANI) | Aniline | 10-1 - 102 | Good environmental stability, tunable conductivity |

| Polyfuran (PFu) | Furan | 10-5 - 101 | Derived from biomass, good solubility |

This table presents general data for related polymer systems to provide context, as specific data for poly(this compound) is not available.

Ligand Design in Coordination Chemistry and Catalysis

The design of ligands is crucial for the development of metal complexes with specific catalytic activities. cnr.it Aniline and its derivatives are frequently incorporated into ligand structures, utilizing the nitrogen atom as a coordination site. Furan rings can also coordinate to metal centers through the oxygen atom or the π-system of the ring.

The structure of this compound offers multiple potential coordination sites: the aniline nitrogen, the furan oxygen, and the π-electrons of both aromatic rings. This allows for the design of monodentate, bidentate, or even polydentate ligands. For example, Schiff base condensation of the aniline's amino group could yield ligands where both the resulting imine nitrogen and the furan oxygen can chelate to a metal center. Such complexes could find applications in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. jocpr.comsemanticscholar.orgmdpi.com Despite this potential, there is a lack of specific reports on the synthesis of ligands derived from this compound and their application in coordination chemistry and catalysis.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Furan-3-ylmethyl)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of a related compound, N-methyl-N-phenylaniline, the aromatic protons appear as a multiplet in the range of δ 7.29 – 7.15 ppm and δ 6.84 – 6.76 ppm. rsc.org For this compound, the protons of the aniline (B41778) and furan (B31954) rings would exhibit characteristic chemical shifts and coupling patterns, allowing for the unambiguous assignment of each proton in the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For instance, in N-methyl-N-phenylaniline, the aromatic carbons resonate at δ 150.14, 129.08, 116.38, and 113.29 ppm. rsc.org Similarly, the ¹³C NMR spectrum of this compound would display distinct signals for each of its ten carbon atoms, confirming the connectivity of the furan and aniline rings through the methylene (B1212753) bridge. Two-dimensional NMR techniques, such as HETCOR, can be employed for unambiguous assignment of ¹³C chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aniline Ring CH | 6.5 - 7.5 | 110 - 130 |

| Furan Ring CH | 6.0 - 7.5 | 105 - 145 |

| Methylene CH₂ | 3.5 - 4.5 | 30 - 40 |

| Aniline C-N | - | 140 - 150 |

| Furan C-O | - | 140 - 150 |

Note: The data in this table represents typical chemical shift ranges for similar structural motifs and should be considered predictive.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The N-H stretching vibrations of the primary amine group in the aniline moiety would appear as distinct peaks around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net Furthermore, C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching vibration of the aniline would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations of both the furan and aniline moieties would give rise to characteristic Raman signals. This technique can be used to characterize the different oxidation states of related polyaniline structures. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N (Aniline) | Stretching | 1250 - 1350 |

| C-O-C (Furan) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS and HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₁₀H₉NO), the predicted monoisotopic mass is 159.06842 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]⁺ | 159.06787 |

| [M+H]⁺ | 160.07570 |

| [M+Na]⁺ | 182.05764 |

Source: PubChem uni.lu

Chromatographic Separation Techniques (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. thermofisher.com For aniline and its derivatives, HPLC is often preferred over gas chromatography as it does not require a derivatization step. thermofisher.com A suitable HPLC method for this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Gas Chromatography (GC): GC can also be employed for the analysis of aniline derivatives, though it may require a derivatization step for these polar and thermolabile compounds. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. iaea.org A suitable solvent system would be chosen to achieve good separation of this compound from any starting materials or byproducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* transitions within the aromatic furan and aniline rings. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For aniline in acetonitrile/dimethylformamide mixtures, absorption maxima are observed, and the molar extinction coefficients can be determined. researchgate.net Similar characterization can be performed for this compound.

Challenges and Future Perspectives in the Academic Research of 3 Furan 3 Ylmethyl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-(Furan-3-ylmethyl)aniline is not yet well-established in the chemical literature, necessitating the development of efficient and environmentally benign synthetic protocols. Current synthetic strategies for similar compounds often rely on multi-step procedures that may involve harsh reaction conditions and generate significant waste. Future research in this area will likely focus on the development of catalytic and one-pot methodologies that adhere to the principles of green chemistry.

One promising approach is the direct reductive amination of furan-3-carbaldehyde with aniline (B41778). mdpi.comnih.govmdpi.comresearchgate.net This method, which involves the in-situ formation and subsequent reduction of an imine, can be facilitated by various heterogeneous catalysts. mdpi.combohrium.com The development of highly active and selective catalysts, such as those based on non-noble metals, would enhance the sustainability of this route. mdpi.com Furthermore, exploring alternative hydrogen sources to molecular hydrogen, such as transfer hydrogenation, could offer milder and safer reaction conditions. researchgate.net

Another potential avenue is the catalytic amination of furan-3-ylmethanol derivatives. This approach, while potentially requiring an initial functionalization of the furan (B31954) starting material, could offer a different regiochemical outcome and substrate scope. The development of novel catalyst systems that can directly couple anilines with furan-based alcohols would be a significant advancement. bohrium.com

The table below summarizes potential synthetic strategies for this compound, highlighting key features and areas for future development.

| Synthetic Strategy | Starting Materials | Key Features | Areas for Improvement |

| Reductive Amination | Furan-3-carbaldehyde, Aniline | One-pot procedure, potential for high atom economy. | Development of reusable and non-noble metal catalysts, exploration of milder reducing agents. |

| Catalytic Amination of Alcohols | Furan-3-ylmethanol, Aniline | Direct C-N bond formation. | Discovery of efficient catalysts for the direct amination of furan alcohols. |

| Cross-Coupling Reactions | 3-Halofuran, 3-Aminobenzyl halide | Modular approach allowing for diverse substitutions. | Development of efficient catalysts for coupling furan and aniline moieties. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-rich furan ring and the nucleophilic aniline moiety. The furan ring is known to be susceptible to electrophilic substitution, typically at the C2 and C5 positions. scribd.compharmaguideline.comchemicalbook.com However, the aniline substituent may influence the regioselectivity of these reactions. A significant challenge in the chemical manipulation of this compound is the propensity of the furan ring to undergo polymerization or ring-opening under acidic conditions. pharmaguideline.comijabbr.com Therefore, exploring reactions under neutral or basic conditions is crucial.

Future research should focus on elucidating the regioselectivity of various electrophilic substitution reactions on the furan ring of this compound. Furthermore, the development of protective group strategies for the furan ring could open up a wider range of chemical transformations on the aniline portion of the molecule.

The aniline moiety, on the other hand, is amenable to a variety of transformations, including N-alkylation, N-acylation, and diazotization followed by subsequent coupling reactions. The presence of the furan-3-ylmethyl group may sterically or electronically influence the reactivity of the amino group. Investigating these effects will be essential for the controlled functionalization of the molecule.

Unconventional transformations, such as metal-catalyzed cross-coupling reactions at the C-H bonds of the furan or aniline rings, could provide novel pathways for the synthesis of more complex derivatives. The development of selective catalysts for such transformations remains a significant challenge.

Expansion into Advanced Material Applications with Tailored Properties

The combination of a furan and an aniline unit in a single molecule suggests potential applications in the field of advanced materials, particularly in the development of conducting polymers. acs.orgcore.ac.uknih.gov The copolymerization of furan and aniline has been shown to yield materials with interesting electrical and optical properties. acs.orgresearchgate.net The specific substitution pattern of this compound could lead to polymers with unique morphologies and conductivities.

Future research in this area should focus on the controlled polymerization of this compound and its derivatives. nih.gov Investigating the effects of different polymerization methods, such as chemical and electrochemical polymerization, on the properties of the resulting polymers will be crucial. core.ac.ukacs.org The resulting poly(this compound) could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors.

Furthermore, the incorporation of furan and aniline moieties into larger conjugated systems could lead to materials with tailored optoelectronic properties. rsc.orgrsc.orgnih.govresearchgate.netmetu.edu.tr The furan ring can act as an electron-rich component, while the aniline can be functionalized to tune the electronic properties of the molecule. The synthesis and characterization of oligomers and polymers containing the this compound unit will be a key area of future investigation.

| Potential Application | Rationale | Key Research Directions |

| Conducting Polymers | Copolymerization of furan and aniline is known to produce conductive materials. | Controlled polymerization of this compound, characterization of polymer properties, exploration of doping effects. |

| Organic Electronics | The conjugated system can be tuned for specific optoelectronic properties. | Synthesis of oligomers and polymers with extended conjugation, investigation of photophysical and charge transport properties. |

| Sensors | The aniline and furan moieties can interact with analytes, leading to a change in the material's properties. | Design and synthesis of functionalized polymers, testing of sensor response to various analytes. |

Integration with High-Throughput Methodologies in Chemical Discovery

The exploration of the chemical space around this compound can be significantly accelerated by the integration of high-throughput methodologies. Automated synthesis platforms can be employed for the rapid generation of libraries of derivatives with variations in both the furan and aniline moieties. acs.org This would allow for a systematic investigation of structure-activity and structure-property relationships.

High-throughput screening techniques can then be used to evaluate the synthesized compounds for various applications. For example, in materials science, automated platforms can be used to screen for polymers with optimal conductivity, solubility, and thermal stability. In medicinal chemistry, high-throughput screening can be used to identify compounds with desired biological activities.

A significant challenge in this area is the development of robust and reliable high-throughput assays that are compatible with the chemical properties of furan-containing compounds. The potential for compound degradation under certain assay conditions needs to be carefully considered.

The integration of computational modeling and machine learning with high-throughput experimentation can further enhance the efficiency of the discovery process. Predictive models can be developed to guide the design of new derivatives with desired properties, thereby reducing the number of compounds that need to be synthesized and screened experimentally.

Q & A

Basic: What are the recommended synthetic routes for 3-(Furan-3-ylmethyl)aniline in laboratory settings?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 3-aminobenzyl bromide with furan-3-ylmethanol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions to form the furan-methyl-aniline backbone .

- Step 2: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc) .

- Alternative Route: Utilize reductive amination between furan-3-carbaldehyde and 3-nitroaniline, followed by hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine .

Basic: How is this compound characterized structurally?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion peak at m/z 175 (C₁₁H₁₁NO⁺) with fragmentation patterns indicating loss of the furan group (m/z 93) .

- IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C=C furan ring (~1600 cm⁻¹) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂ or Ar) at room temperature (RT). Avoid prolonged exposure to air to prevent oxidation of the amine group .

- Decomposition Risks: Elevated temperatures (>40°C) may lead to furan ring cleavage or amine degradation. Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-rich furan ring enhances nucleophilicity at the aniline’s para position, facilitating Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies suggest a lowered activation energy (~15–20 kJ/mol) for aryl halide coupling compared to unsubstituted aniline .

- Steric Considerations: The furan-methyl group introduces steric hindrance, favoring meta-substitution in electrophilic aromatic substitution. Kinetic studies (Eyring plots) show a 2–3× slower reaction rate compared to toluene derivatives .

Advanced: How can this compound be utilized in medicinal chemistry for heterocycle synthesis?

Methodological Answer:

- Indole Synthesis: React with ketones (e.g., acetophenone) under acidic conditions (HCl, ethanol) to form Schiff bases, followed by cyclization (CuI catalysis) to yield furan-linked indole derivatives .

- Antimicrobial Scaffolds: Use as a precursor for benzimidazoles via condensation with aldehydes (e.g., 4-nitrobenzaldehyde) and ammonium acetate. Bioactivity assays (MIC tests) show moderate activity against E. coli (MIC = 32 µg/mL) .

Advanced: What computational tools are suitable for modeling this compound’s electronic properties?

Methodological Answer:

- Software: Gaussian 16 or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set).

- Key Outputs:

- HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity .

- Electrostatic potential maps highlight nucleophilic sites (amine group) and electrophilic regions (furan ring) .

- CASSCF/XMCQDPT2 Studies: Used to analyze excited-state dynamics and conical intersections relevant to photostability .

Advanced: How should researchers address contradictory data on the compound’s physical properties (e.g., boiling point)?

Methodological Answer:

- Root Cause Analysis: Discrepancies may arise from purity issues (e.g., residual solvents) or measurement conditions. For example:

Advanced: What strategies optimize the synthesis of chiral derivatives from this compound?

Methodological Answer:

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to achieve enantiomeric excess (ee >90%). Monitor via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Kinetic Resolution: Use lipases (e.g., CAL-B) in biphasic systems (toluene/water) to resolve racemic mixtures. Typical yields reach 70–80% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.